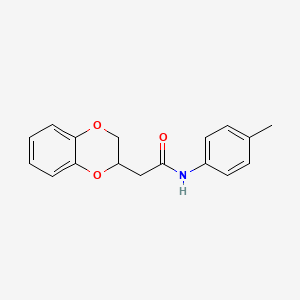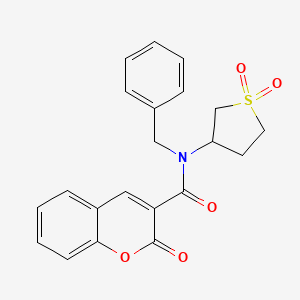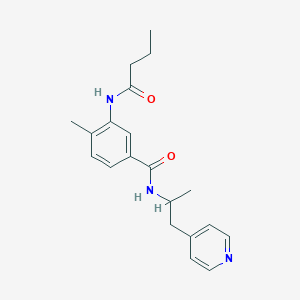
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide
Übersicht
Beschreibung
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that is involved in the regulation of blood pressure and smooth muscle relaxation.
Wirkmechanismus
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 works by selectively inhibiting sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation and blood vessel dilation. By inhibiting sGC, 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. It has also been found to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 is its selectivity for sGC, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its limitations include its relatively low potency and the need for high concentrations to achieve maximal effects.
Zukünftige Richtungen
Future research on 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 could focus on several areas, including the development of more potent and selective sGC inhibitors, the identification of novel therapeutic applications for 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691, and the investigation of its potential interactions with other signaling pathways. In addition, further studies are needed to explore the long-term safety and efficacy of 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 in human subjects.
Wissenschaftliche Forschungsanwendungen
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve vascular function and reduce blood pressure in animal models of hypertension. In addition, 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been found to enhance the effects of other vasodilators, such as nitric oxide, in the treatment of pulmonary hypertension.
Eigenschaften
IUPAC Name |
3-(butanoylamino)-4-methyl-N-(1-pyridin-4-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-5-19(24)23-18-13-17(7-6-14(18)2)20(25)22-15(3)12-16-8-10-21-11-9-16/h6-11,13,15H,4-5,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMIWBECNNPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)NC(C)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4082637.png)
![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)
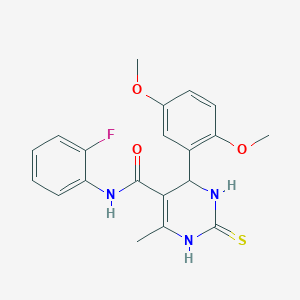
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
![5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4082675.png)
![benzyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)
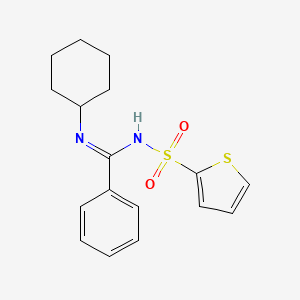
![3-{[(2-hydroxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4082698.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)
